3-Amino-1,1-diethoxypropan-2-ol

Description

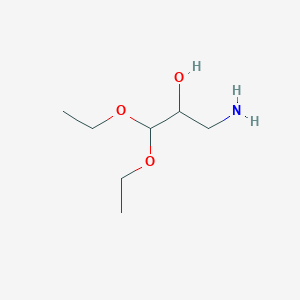

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,1-diethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBTZBCJQFXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CN)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1,1-diethoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 3-amino-1,1-diethoxypropan-2-ol, a valuable building block in pharmaceutical and organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide outlines a robust and chemically sound two-step synthetic route starting from the commercially available precursor, acrolein diethyl acetal. The proposed pathway involves an initial epoxidation followed by a regioselective aminolysis. This document provides a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol based on analogous well-established procedures, and the necessary data presentation and visualizations to support further research and development.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two key steps:

-

Epoxidation of Acrolein Diethyl Acetal: The synthesis commences with the epoxidation of the alkene functionality in acrolein diethyl acetal (also known as 3,3-diethoxy-1-propene). This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the intermediate, 2,3-epoxy-1,1-diethoxypropane.

-

Aminolysis of 2,3-Epoxy-1,1-diethoxypropane: The subsequent step involves the ring-opening of the epoxide with ammonia. This nucleophilic substitution reaction, or aminolysis, is regioselective, with the ammonia attacking the less sterically hindered carbon of the epoxide ring. This step yields the final product, this compound.

The overall reaction scheme is presented below:

Spectroscopic Analysis of 3-Amino-1,1-diethoxypropan-2-ol: A Technical Guide

Introduction

3-Amino-1,1-diethoxypropan-2-ol is a functionalized amino alcohol with potential applications in organic synthesis and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and quality control. This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures. It also outlines standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following sections present data from structurally similar compounds: 3-Amino-1,2-propanediol , 1,3-Diethoxy-2-propanol , and 3-Amino-1-propanol . These compounds share key functional groups with the target molecule and can be used to infer its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Related Compounds

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data of Related Compounds

| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| (S)-2-aminopropan-1-ol hydrochloride [1] | MeOD | 1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H) |

| 3-Amino-1-propanol [2] | CDCl₃ | Data available by viewing the full spectrum on the source website. |

Table 2: ¹³C NMR Data of Related Compounds

| Compound Name | Chemical Shift (δ) ppm |

| 3-Amino-1,2-propanediol [3] | Spectrum available on the source website. |

| (S)-2-aminopropan-1-ol hydrochloride [1] | 15 (s), 51 (m), 64 (s) |

Infrared (IR) Spectroscopy Data of Related Compounds

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopy Data of Related Compounds

| Compound Name | Technique | Key Peak Positions (cm⁻¹) |

| 3-Amino-1,2-propanediol [4] | FTIR (Film) | Spectrum available on the source website. |

| 3-Amino-1,2-propanediol [4] | ATR-IR | Spectrum available on the source website. |

| tert-butyl-N-(3-hydroxypropyl) carbamate (from 3-amino-1-propanol) [5] | Not specified | 1529, 1370, 1688 (related to N-tBOC protection) |

| 3-Amino-1,2-propanediol [6] | Not specified | Spectrum available on the source website. |

Mass Spectrometry (MS) Data of Related Compounds

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of Related Compounds

| Compound Name | Ionization Method | Key m/z values |

| 3-Amino-1,2-propanediol [4][7] | GC-MS (EI) | Top Peak: 30 m/z, 2nd Highest: 18 m/z, 3rd Highest: 60 m/z |

| 3-Amino-1,2-propanediol [4] | LC-MS (ESI-QQ) | Precursor [M+H]⁺: 91.9 |

| 1,3-Diethoxy-2-propanol [8] | GC-MS (EI-B) | 61, 59, 31 |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Data Acquisition:

-

Direct Infusion (ESI): Infuse the sample solution directly into the ion source at a constant flow rate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile compounds): Inject the sample onto a GC column to separate it from impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [chemicalbook.com]

- 7. 3-Amino-1,2-propanediol [webbook.nist.gov]

- 8. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 3-Amino-1,1-diethoxypropan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the novel compound 3-Amino-1,1-diethoxypropan-2-ol in a range of common organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this document focuses on equipping researchers with the necessary experimental protocols and a framework for data collection and interpretation. A qualitative assessment of the expected solubility based on the compound's molecular structure is also presented.

Introduction: Understanding the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. The molecular structure of this compound, featuring a primary amine, a secondary alcohol, and two ether linkages, suggests a nuanced solubility profile. The presence of the amine and hydroxyl groups allows for hydrogen bonding with protic solvents, while the diethoxy groups introduce a degree of lipophilicity.

Qualitative Solubility Prediction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino and hydroxyl groups are expected to form strong hydrogen bonds with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the amino and hydroxyl groups, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The polar functional groups will likely limit the solubility in nonpolar solvents. However, the ethyl groups of the diethoxy moiety may provide some limited interaction.

A systematic experimental determination of solubility is essential for accurate characterization.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid or liquid)

-

A range of organic solvents of known purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid or liquid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid or separate the excess liquid phase.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

-

Quantification of Solute Concentration:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Organic Solvent | Solvent Polarity | Solubility (mg/mL) | Qualitative Solubility |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Ethyl Acetate | Moderately Polar | ||

| Dichloromethane | Nonpolar | ||

| Chloroform | Nonpolar | ||

| Dimethyl Sulfoxide | Polar Aprotic | ||

| N,N-Dimethylformamide | Polar Aprotic | ||

| Hexane | Nonpolar | ||

| Toluene | Nonpolar |

Qualitative solubility can be categorized based on the quantitative data (e.g., Very Soluble >100 mg/mL, Freely Soluble 10-100 mg/mL, Soluble 1-10 mg/mL, Sparingly Soluble 0.1-1 mg/mL, Insoluble <0.1 mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of an organic compound.

Conclusion

In-Depth Technical Guide: 3-Amino-1,1-diethoxypropan-2-ol (CAS 115827-18-4)

Disclaimer: Publicly available scientific and technical data for 3-Amino-1,1-diethoxypropan-2-ol (CAS 115827-18-4) is exceptionally limited. This guide summarizes the available information and, for comparative and illustrative purposes, provides detailed data on the closely related and more thoroughly researched compound, 3-Amino-1,2-propanediol (CAS 616-30-8). It is crucial to note that these are distinct chemical entities with different properties.

Core Compound: this compound

Information regarding the specific properties, synthesis, and biological activity of this compound is not extensively available in peer-reviewed literature or comprehensive chemical databases. It is listed by some chemical suppliers, indicating its use likely as a niche synthetic intermediate. One source describes it as a multifunctional organic compound featuring a primary amine and a protected diol group.

Due to the scarcity of data, a detailed summary of quantitative properties and experimental protocols for this specific compound cannot be provided.

Analog Compound Analysis: 3-Amino-1,2-propanediol (CAS 616-30-8)

To provide context for researchers, this section details the properties of the structurally similar compound, 3-Amino-1,2-propanediol, also known as isoserinol or 1-aminoglycerol.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-1,2-propanediol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₂ | [1] |

| Molecular Weight | 91.11 g/mol | [1] |

| Appearance | Viscous, colorless to pale yellow liquid | [2] |

| Boiling Point | 264-265 °C at 739 mmHg | [2] |

| Melting Point | 55-57 °C | [2] |

| Density | 1.175 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.492 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Soluble in water | [2] |

Spectral Data

Spectroscopic information is critical for the identification and characterization of chemical compounds.

| Spectral Data Type | Key Features |

| IR Spectra | Data available from film, ATR-Neat, and vapor phase techniques.[1] |

| Mass Spectrometry | GC-MS and LC-MS data are publicly available.[1] |

Safety and Handling

This compound is classified as causing severe skin burns and eye damage. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, goggles, and a lab coat, are required. Handling should be performed in a well-ventilated area or a chemical fume hood.

Synthesis and Experimental Protocols

While no specific experimental protocols for this compound were found, several synthesis routes for 3-Amino-1,2-propanediol have been documented.

Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol

A common method for the synthesis of 3-Amino-1,2-propanediol involves the reaction of 3-chloro-1,2-propanediol with ammonia.[3][4]

Experimental Protocol:

-

Reaction Setup: In a reaction kettle, add 3-chloro-1,2-propanediol (glycerin chlorohydrin), a main catalyst (e.g., cupric oxide), and a co-catalyst (e.g., stannic oxide).[4]

-

Ammonolysis: Add aqueous ammonia (25-27% concentration) with a mass that is 3-8 times the mass of the 3-chloro-1,2-propanediol.[4]

-

Reaction Conditions: Stir the mixture and heat to a temperature between 30-50 °C for 1-3 hours.[4]

-

Workup: After the reaction is complete, filter the mixture to collect the filtrate and the solid catalysts. The catalysts can be recovered and dried for reuse.[4]

-

Purification: Evaporate the water from the filtrate, followed by vacuum distillation to collect the purified 3-Amino-1,2-propanediol.[4]

The following diagram illustrates the general workflow for this synthesis.

References

- 1. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

Stereoselective Synthesis of 3-Amino-1,1-diethoxypropan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust stereoselective synthetic route to 3-Amino-1,1-diethoxypropan-2-ol, a valuable chiral building block in medicinal chemistry and drug development. The strategy leverages the chiral pool approach, starting from the readily available and inexpensive amino acid, L-serine, to ensure high enantiopurity of the final product. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

Chiral 1,2-amino alcohols are critical pharmacophores found in a wide array of biologically active molecules and pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for their therapeutic efficacy. This compound, with its defined stereochemistry at the C2 and C3 positions, serves as a versatile synthon for the elaboration of more complex drug candidates. The diethyl acetal moiety provides a masked aldehyde functionality, which can be deprotected under mild acidic conditions for further chemical modifications.

This guide focuses on a well-established and reliable strategy for the stereoselective synthesis of this target molecule, commencing with L-serine. The key intermediate in this pathway is the N,O-protected serine aldehyde, commonly known as Garner's aldehyde.

Overall Synthetic Strategy

The stereoselective synthesis of this compound from L-serine can be dissected into a multi-step sequence. The core principle is to utilize the inherent chirality of L-serine to establish the stereocenters in the final product. The synthetic workflow is as follows:

Experimental Protocols

Synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

The initial steps involve the protection of the amino and hydroxyl groups of L-serine, followed by the reduction of the resulting ester to the aldehyde. A common and efficient procedure for synthesizing Garner's aldehyde is outlined below.[1][2]

Step 1: Esterification of L-Serine L-Serine is first converted to its methyl ester hydrochloride salt.

-

Protocol: L-serine (1.0 mol) is suspended in methanol (1.5 L). Acetyl chloride (1.2 mol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: N-Boc Protection The amino group of the serine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group.

-

Protocol: L-serine methyl ester hydrochloride (1.0 mol) is dissolved in a 1:1 mixture of dioxane and water (1 L). Sodium bicarbonate (2.5 mol) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 mol). The reaction is stirred at room temperature for 12 hours. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to give N-Boc-L-serine methyl ester.

Step 3: Acetonide Formation The amino and hydroxyl groups are cyclized with acetone to form an oxazolidine ring (acetonide protection).

-

Protocol: N-Boc-L-serine methyl ester (1.0 mol) is dissolved in acetone (1.5 L). 2,2-Dimethoxypropane (1.2 mol) and a catalytic amount of p-toluenesulfonic acid (0.05 mol) are added. The mixture is stirred at room temperature for 6 hours. The reaction is quenched with aqueous sodium bicarbonate and the acetone is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the fully protected serine ester.

Step 4: Reduction to Garner's Aldehyde The methyl ester is reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).

-

Protocol: The protected serine ester (1.0 mol) is dissolved in anhydrous toluene (2.0 L) and cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in toluene (1.0 M, 1.1 mol) is added dropwise, maintaining the temperature below -75 °C. The reaction is stirred for 2 hours at -78 °C. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford Garner's aldehyde as a colorless oil.

Synthesis of tert-butyl (S)-4-(2,2-diethoxy-1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

Step 5: Acetal Formation Garner's aldehyde is converted to the corresponding diethyl acetal.

-

Protocol: To a solution of Garner's aldehyde (1.0 mol) in absolute ethanol (1.5 L) is added triethyl orthoformate (1.5 mol) and a catalytic amount of anhydrous p-toluenesulfonic acid (0.02 mol). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of solid sodium bicarbonate. The mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to give the protected diethyl acetal.

Synthesis of (S)-3-Amino-1,1-diethoxypropan-2-ol

Step 6: Deprotection The Boc and acetonide protecting groups are removed under acidic conditions to yield the final product.

-

Protocol: The protected diethyl acetal (1.0 mol) is dissolved in a 1:1 mixture of tetrahydrofuran and 2 M aqueous hydrochloric acid (1.0 L). The solution is stirred at 40 °C for 8 hours. The reaction mixture is then cooled and washed with dichloromethane to remove any organic impurities. The aqueous layer is basified to pH > 12 with solid sodium hydroxide and then extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and experimental conditions.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1-3 | Protection and Esterification of L-Serine | L-Serine | N,O-Acetonide protected N-Boc-L-serine methyl ester | ~80-90[1][2] |

| 4 | Reduction to Aldehyde | Protected Serine Ester | (S)-Garner's aldehyde | ~85-95[1][2] |

| 5 | Diethyl Acetal Formation | (S)-Garner's aldehyde | Protected Diethyl Acetal | ~80-90 |

| 6 | Deprotection | Protected Diethyl Acetal | This compound | ~75-85 |

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations involved in the synthesis.

Conclusion

The stereoselective synthesis of this compound from L-serine via the Garner's aldehyde intermediate is a highly efficient and reliable method for obtaining this valuable chiral building block in high enantiomeric purity. The use of standard protecting group strategies and well-characterized transformations makes this route amenable to scale-up for applications in pharmaceutical research and development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthesis in a laboratory setting.

References

An In-depth Technical Guide to 3-Amino-1,1-diethoxypropan-2-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-1,1-diethoxypropan-2-ol. Due to the limited availability of detailed experimental data for this specific compound, this guide also presents in-depth information on its close structural analog, 3-Amino-1,2-propanediol, to serve as a valuable reference for researchers. Other related compounds are also briefly discussed.

Core Compound: this compound

This compound is a substituted aminopropanol derivative. The presence of both an amino group and a hydroxyl group suggests its potential for various chemical reactions and applications, including as a building block in organic synthesis.

1.1. Physical and Chemical Properties

Quantitative data for this compound is not extensively available in the public domain. The table below summarizes the known information.

| Property | Value | Source |

| CAS Number | 115827-18-4 | [1] |

| Molecular Formula | C₇H₁₇NO₃ | [1] |

| Molecular Weight | 163.21 g/mol | [1] |

| SMILES | OC(CN)C(OCC)OCC | [1] |

1.2. Experimental Protocols and Spectral Data

Primary Analog: 3-Amino-1,2-propanediol

3-Amino-1,2-propanediol (also known as isoserinol) is a closely related and well-characterized compound. It serves as a valuable model for understanding the potential properties and reactivity of this compound.

2.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Amino-1,2-propanediol is presented below.

| Property | Value | Source |

| CAS Number | 616-30-8 | [2][3] |

| Molecular Formula | C₃H₉NO₂ | [2] |

| Molecular Weight | 91.11 g/mol | [2][3] |

| Appearance | Viscous, colorless liquid | [4] |

| Melting Point | 55-57 °C | [5] |

| Boiling Point | 264-265 °C at 739 mmHg | [3] |

| Density | 1.175 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.492 | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Water Solubility | Soluble | [5] |

2.2. Experimental Protocols

Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol and Ammonia [4][6]

This method involves the reaction of 3-chloro-1,2-propanediol with ammonia. The process can be optimized for high yield and purity.

-

Reactants: 3-chloro-1,2-propanediol, aqueous ammonia.

-

Reaction Conditions: The molar ratio of ammonia to 3-chloro-1,2-propanediol is a critical parameter, with ratios around 15:1 being effective. The reaction is typically carried out at a temperature of approximately 50°C for 4 hours.[6]

-

Purification: The workup procedure involves decolorization with activated charcoal, recovery of excess ammonia, and purification of the product by molecular distillation to achieve high purity (e.g., 99.6%).[6]

A patented method describes a similar synthesis using glycerin chlorohydrin and ammonia water in the presence of a catalyst.[7]

-

Reactants: Glycerin chlorohydrin, 25-27% ammonia water.

-

Catalyst: A main catalyst and a cocatalyst (specifics not detailed in the abstract).

-

Reaction Conditions: The reaction is performed at 30-50°C for 1-3 hours with stirring.

-

Purification: The catalyst is filtered off, and the filtrate is subjected to evaporation to remove water, followed by vacuum distillation to isolate the 3-amino-1,2-propanediol.

2.3. Spectral Data Interpretation

While specific spectra for this compound are unavailable, the following provides a general guide to interpreting the spectra of related amino alcohols.

-

¹H NMR: Protons on carbons adjacent to the amino group and hydroxyl group will exhibit characteristic chemical shifts. The protons of the ethoxy groups in this compound would be expected to show a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: The carbons bonded to nitrogen and oxygen will be deshielded and appear at higher chemical shifts.

-

IR Spectroscopy: Expect to observe broad O-H and N-H stretching bands in the region of 3200-3600 cm⁻¹. C-O and C-N stretching vibrations will be present in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as water, ammonia, and ethoxy groups.

2.4. Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of an aminopropanol derivative.

Caption: General workflow for synthesis and characterization.

Other Related Compounds

3.1. 1-Amino-3-ethoxypropan-2-ol

This isomer of the target compound has the CAS number 35152-18-2.[8][9] Its molecular formula is C₅H₁₃NO₂, and its molecular weight is 119.16 g/mol .[8]

3.2. 1,3-Diethoxy-2-propanol

This compound, with CAS number 4043-59-8, lacks the amino group but shares the diethoxypropanol backbone.[10] Its molecular formula is C₇H₁₆O₃, and its molecular weight is 148.20 g/mol .[10]

3.3. 3-Amino-1-propanol

A simpler amino alcohol, 3-Amino-1-propanol (CAS 156-87-6), is a colorless liquid with a boiling point of 187-188 °C and a density of 0.9824 g/cm³.[11]

Safety Information

For all the compounds discussed, appropriate safety precautions should be taken. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact. For specific handling and disposal information, the Safety Data Sheet (SDS) for each compound should be consulted.

Disclaimer: This document is intended for informational purposes for a technical audience. The information on 3-Amino-1,2-propanediol and other analogs is provided as a reference due to the limited data on this compound. Researchers should verify all information and conduct their own risk assessments before any experimental work.

References

- 1. 115827-18-4|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (±)-3-Amino-1,2-propanediol 97 616-30-8 [sigmaaldrich.com]

- 4. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]

- 5. 3-Amino-1,2-propanediol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. 1-Amino-3-ethoxypropan-2-ol | C5H13NO2 | CID 15683480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. univarsolutions.com [univarsolutions.com]

The Emerging Potential of 3-Amino-1,1-diethoxypropan-2-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as versatile building blocks is a cornerstone of modern medicinal chemistry. Within this landscape, bifunctional molecules such as amino alcohols have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This technical guide delves into the potential applications of a unique, yet underexplored, member of this class: 3-Amino-1,1-diethoxypropan-2-ol . While direct research on this specific molecule is nascent, its structural motifs—a primary amine, a secondary alcohol, and a protected aldehyde in the form of a diethyl acetal—suggest a wealth of possibilities for its use as a scaffold in the synthesis of new chemical entities with therapeutic potential. This document will explore these potential applications by drawing parallels with closely related and well-studied 3-aminopropanol derivatives, providing a roadmap for future research and development.

Core Structure and Synthetic Utility

This compound possesses a trifunctionalized three-carbon backbone. The primary amine and secondary hydroxyl group offer reactive handles for a variety of chemical transformations, while the diethyl acetal serves as a stable protecting group for a latent aldehyde functionality. This combination of features makes it a promising chiral building block for the synthesis of complex molecules.

The strategic value of the acetal group lies in its ability to mask the reactivity of the aldehyde, which would otherwise be prone to self-condensation or other unwanted side reactions. Acetal protecting groups are known to be stable under reductive and basic conditions, allowing for selective manipulation of the amine and hydroxyl groups.[1] Subsequent deprotection under acidic conditions can then unmask the aldehyde for further functionalization, such as reductive amination or the formation of heterocyclic rings.

Potential Therapeutic Applications

Drawing from the established pharmacological profiles of analogous 3-aminopropanol derivatives, we can extrapolate several promising avenues for the application of this compound in medicinal chemistry.

Central Nervous System (CNS) Agents

Derivatives of 3-aminopropanol are well-represented among CNS-active drugs, particularly antidepressants. A key example is Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI), which contains a 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol core.[2] The 3-aminopropanol backbone is crucial for its interaction with the serotonin and norepinephrine transporters. The synthesis of novel analogs using this compound could lead to new modulators of these transporters with potentially improved efficacy or side-effect profiles.

Furthermore, substituted 3-tertiary amino-1-aryl-propan-2-ols have been investigated for their effects on the CNS.[3] The nature and position of substituents on the aryl ring have been shown to significantly influence their pharmacological activity. The latent aldehyde in this compound provides a unique entry point for the introduction of diverse aryl groups, opening up a vast chemical space for exploration.

Cardiovascular Agents

The influence of 3-amino-1,2-propanediol derivatives on the cardiovascular system has been a subject of investigation.[4] While some analogs have shown effects on heart rate and blood pressure, others have been found to be cardiovascularly benign. This highlights the sensitivity of the pharmacological effect to subtle structural modifications. The derivatization of this compound could lead to the discovery of novel cardiovascular agents with specific activities.

Antimalarial Agents

Arylamino alcohol derivatives have emerged as a promising class of antimalarial agents.[5][6] For instance, certain 1-aryl-3-substituted propanol derivatives have demonstrated significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[5] The mechanism of action for some of these compounds is believed to involve the inhibition of hemozoin formation or targeting plasmepsin enzymes.[5][6] The structural framework of this compound is well-suited for the synthesis of novel arylamino alcohols with potential antimalarial properties.

Data on Analogous Compounds

To illustrate the potential of this chemical scaffold, the following table summarizes quantitative data for some representative 3-aminopropanol derivatives from the literature.

| Compound Class | Specific Derivative | Biological Activity | Target/Assay | Reference |

| Antidepressant Intermediate | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Intermediate for Duloxetine | - | [2] |

| Antimalarial | 1-Aryl-3-substituted propanol derivative (Compound 22) | IC50 ≤ 0.19 µM | P. falciparum (D6 strain) | [5] |

| Antimalarial | 1-Aryl-3-substituted propanol derivative (Compound 23) | IC50 ≤ 0.40 µM | P. falciparum (FCR-3 strain) | [5] |

| Cardiovascular Agent Analog | Derivative of 3-amino-1,2-propanediol (Compound 3) | Decrease in heart rate (14%) and blood pressure (25%) at 1 µmol/kg | Anesthetized rat | [4] |

Experimental Protocols for Analog Synthesis

While specific protocols for the synthesis and derivatization of this compound are not yet established in the literature, methodologies for the synthesis of related 3-aminopropanol derivatives can serve as a valuable starting point.

General Synthesis of 3-Aminopropanol Derivatives

Optically active 3-amino-1-propanol derivatives are often synthesized as key intermediates for various pharmaceuticals.[7] A common approach involves the asymmetric reduction of a corresponding β-aminoketone.

Example Protocol: Asymmetric Reduction for a Chiral 3-Amino-1-propanol Derivative [7]

-

Preparation of the Catalyst: A spiroborate ester catalyst is prepared for the asymmetric reduction.

-

Asymmetric Reduction: The corresponding β-aminoketone is subjected to an asymmetric reduction reaction in the presence of the spiroborate ester catalyst and a hydrogen donor.

-

Work-up and Isolation: The reaction mixture is worked up to isolate the chiral 3-amino-1-propanol derivative.

-

Purification: The crude product is purified, for example, by column chromatography, to yield the enantiomerically pure product.

Synthesis of 3-Amino-1,2-propanediol

A common precursor for many of the studied derivatives is 3-amino-1,2-propanediol. Its synthesis is well-documented and can be adapted.

Example Protocol: Synthesis of 3-Amino-1,2-propanediol from Glycerin Chlorohydrin [8]

-

Reaction Setup: In a reaction kettle, add glycerin chlorohydrin, a main catalyst (e.g., cupric oxide), and a cocatalyst.

-

Addition of Ammonia: Add aqueous ammonia (25-27% concentration) in a mass ratio of 3-8 times that of the glycerin chlorohydrin.

-

Reaction: Stir and heat the mixture to 30-50°C for 1-3 hours.

-

Filtration: After the reaction is complete, filter the mixture to collect the filtrate and recover the solid catalysts.

-

Isolation: Evaporate the water from the filtrate and perform vacuum distillation to collect the 3-amino-1,2-propanediol.

Visualizing Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential of this compound in medicinal chemistry.

References

- 1. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 8. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability and Storage of 3-Amino-1,1-diethoxypropan-2-ol

Introduction

3-Amino-1,1-diethoxypropan-2-ol is a multifunctional organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure incorporates a primary amine, a secondary alcohol, and a diethyl acetal, each contributing to its chemical reactivity and influencing its stability profile. Understanding the stability of this molecule is crucial for ensuring its quality, efficacy, and safety in research and drug development. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on the chemical properties of its constituent functional groups and data from analogous compounds.

Chemical Stability Profile

The stability of this compound is determined by the lability of its three primary functional groups. The following sections detail the potential degradation pathways for each.

Primary aliphatic amines are generally stable but can be susceptible to oxidation and reactions with carbonyl compounds.

-

Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen, especially when catalyzed by metal ions, primary amines can undergo oxidation to form various products, including imines, nitroso compounds, and eventually, degradation to smaller molecules.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible process but can lead to the formation of ureas upon heating.

-

Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). This is a common reaction and a potential incompatibility with certain solvents or reagents.

Secondary alcohols are generally stable compounds but can be oxidized to ketones.

-

Oxidation: This is the most significant degradation pathway for secondary alcohols. Common oxidizing agents include chromates, permanganates, and even atmospheric oxygen under certain conditions (e.g., presence of light or metal catalysts). The oxidation product of the secondary alcohol in this compound would be the corresponding ketone.[1][2][3][4][5]

Acetals are generally stable under neutral and basic conditions but are sensitive to acids.[6][7][8]

-

Acid-Catalyzed Hydrolysis: The diethyl acetal group is prone to hydrolysis in the presence of even catalytic amounts of acid, especially in the presence of water. This reaction is reversible and will yield the corresponding aldehyde (3-amino-2-hydroxypropanal) and ethanol.[1][6][9] The rate of hydrolysis is dependent on the pH and temperature.

Recommended Storage and Handling Conditions

Based on the stability profile of the functional groups and information from structurally similar compounds like 3-Amino-1,2-propanediol and 3,3-Diethoxy-1-propanol, the following storage and handling conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage temperature is typically 2-8°C for long-term storage. | Lower temperatures slow down the rates of potential degradation reactions, such as oxidation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the primary amine and secondary alcohol, and to minimize contact with atmospheric carbon dioxide. |

| Light | Protect from light. Store in amber vials or in the dark. | Light can catalyze oxidative degradation pathways. |

| Moisture | Protect from moisture. The compound is likely hygroscopic. Store in a tightly sealed container with a desiccant if necessary. | The presence of water can facilitate the acid-catalyzed hydrolysis of the diethyl acetal. The hygroscopic nature is inferred from analogs like 3-Amino-1,2-propanediol. |

| pH | Avoid acidic conditions. Maintain a neutral to slightly basic environment. | The diethyl acetal is highly susceptible to acid-catalyzed hydrolysis. |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and anhydrides. | Strong oxidizing agents can degrade the primary amine and secondary alcohol. Strong acids will catalyze the hydrolysis of the acetal. Acid chlorides and anhydrides will react with the amine and alcohol. |

Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following is a general protocol that can be adapted for this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[10][11]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile, methanol)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV, MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Hydrolytic Degradation:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of high-purity water. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute for analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. At the end of the study, dissolve the solid sample in the initial solvent and analyze both the solid and solution samples.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples.

-

-

Analysis:

-

Analyze all samples by a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS.[12][13][14][15][16] The method should be able to separate the parent compound from all degradation products.

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

Experimental Workflow Diagram:

Caption: Workflow for a Forced Degradation Study.

Conclusion

While direct stability data for this compound is lacking, a thorough understanding of its functional group chemistry allows for informed predictions regarding its stability and optimal storage conditions. The primary liabilities of the molecule are the susceptibility of the diethyl acetal to acid-catalyzed hydrolysis and the potential for oxidation of the primary amine and secondary alcohol. Therefore, storage in a cool, dry, and inert environment, protected from light and acidic conditions, is paramount to maintaining its integrity. The provided experimental protocol for forced degradation studies offers a framework for researchers to determine the specific stability profile of this compound for their intended applications. It is strongly recommended that such studies be conducted to ensure the quality and reliability of results when using this compound in sensitive research and development settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of oxidation of secondary alcohols by chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. Validation of a method for the analysis of biogenic amines: histamine instability during wine sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. DSpace [helda.helsinki.fi]

Commercial availability and suppliers of "3-Amino-1,1-diethoxypropan-2-ol"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for the chemical compound 3-Amino-1,1-diethoxypropan-2-ol. Due to the limited publicly available information on this specific molecule, this guide also includes inferred data and methodologies based on structurally similar compounds, primarily 3-amino-1,2-propanediol.

Introduction

This compound, with the CAS number 115827-18-4, is a unique trifunctional molecule containing a primary amine, a secondary alcohol, and a diethyl acetal. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. The presence of the acetal provides a protected aldehyde functionality, which can be deprotected under acidic conditions, offering a versatile handle for further chemical transformations.

Commercial Availability and Suppliers

This compound is available as a research chemical from a limited number of specialized suppliers. While readily available for laboratory-scale synthesis, large-scale commercial production information is not widely published.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | --INVALID-LINK-- | 115827-18-4 | C₇H₁₇NO₃ | 163.21 | Research quantities available.[1] |

| Suzhou Genelee | --INVALID-LINK-- | 115827-18-4 | C₇H₁₇NO₃ | 163.21 | Inquiry for bulk quantities may be possible. |

It is important to note that detailed certificates of analysis with specific purity information and impurity profiles for this compound are not consistently available directly on supplier websites and may require direct inquiry.

Physicochemical Properties

Quantitative data for this compound is not extensively documented in public literature. The following table summarizes available and inferred properties.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Amino-1,2-propanediol (for comparison) | 1,3-Diethoxy-2-propanol (for comparison) |

| CAS Number | 115827-18-4 | 616-30-8 | 4043-59-8 |

| Molecular Formula | C₇H₁₇NO₃ | C₃H₉NO₂ | C₇H₁₆O₃ |

| Molecular Weight | 163.21 g/mol [1] | 91.11 g/mol | 148.20 g/mol [2] |

| Appearance | Not specified (likely a liquid) | Clear colorless/weak yellow viscous liquid[3] | Liquid |

| Boiling Point | Not specified | 264-265 °C/739 mmHg (lit.) | Not specified |

| Density | Not specified | 1.175 g/mL at 25 °C (lit.) | Not specified |

| Purity | Not specified, inquire with supplier | ≥ 97% to ~99% (w/w) available[3] | Not specified |

| Refractive Index | Not specified | n20/D 1.492 (lit.) | Not specified |

| SMILES | OC(CN)C(OCC)OCC[1] | NCC(O)CO | CCOCC(COCC)O[2] |

| InChI | Not specified | 1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | 1S/C7H16O3/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3[2] |

Experimental Protocols

Inferred Synthesis of this compound

The synthesis of this compound could likely be achieved through the reaction of 3-chloro-1,1-diethoxypropan-2-ol or glycidyl diethyl acetal with ammonia. The synthesis of the related compound, 3-amino-1,2-propanediol, is well-documented and often proceeds via the reaction of 3-chloro-1,2-propanediol with ammonia.[3][4]

Hypothetical Experimental Protocol (based on the synthesis of 3-amino-1,2-propanediol):

-

Reaction Setup: A solution of 3-chloro-1,1-diethoxypropan-2-ol (1 equivalent) in a suitable solvent (e.g., ethanol or water) is prepared in a pressure-rated reaction vessel.

-

Amination: An excess of aqueous ammonia (e.g., 10-15 molar equivalents) is added to the solution. The vessel is sealed and heated to a temperature between 50-80 °C. The reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ammonia and solvent are removed under reduced pressure.

-

Purification: The crude product is then purified. This may involve distillation under reduced pressure or column chromatography on silica gel to yield pure this compound. A patent for the synthesis of 3-amino-1,2-propanediol describes purification by vacuum distillation to achieve high purity.[5]

Note: This is a generalized and inferred protocol. The actual reaction conditions, including temperature, pressure, reaction time, and purification method, would need to be optimized for the specific substrate.

Visualizations

Logical Flow of Information

The following diagram illustrates the logical flow of information presented in this technical guide.

Caption: Logical workflow for compiling the technical guide.

Inferred Synthetic Pathway

This diagram illustrates a plausible synthetic pathway for this compound based on known chemical transformations for analogous compounds.

Caption: Inferred synthetic route to the target compound.

References

- 1. 115827-18-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

Methodological & Application

Application Note: GC-MS Analysis of 3-Amino-1,1-diethoxypropan-2-ol Following Derivatization

Abstract

This application note details a robust and reproducible protocol for the derivatization of 3-Amino-1,1-diethoxypropan-2-ol for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging. This protocol employs a silylation derivatization method, which effectively converts the polar amino and hydroxyl functional groups into their corresponding non-polar trimethylsilyl (TMS) ethers and amines. This transformation enhances the analyte's volatility and thermal stability, enabling sharp chromatographic peaks and reliable mass spectral data. This method is particularly relevant for researchers, scientists, and professionals in drug development and metabolomics who require accurate quantification and identification of amino alcohols.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the specific detection and structural elucidation capabilities of mass spectrometry.

However, compounds containing polar functional groups, such as the primary amine and secondary alcohol in this compound, exhibit poor chromatographic behavior. These groups can lead to peak tailing, low sensitivity, and poor resolution due to interactions with the stationary phase and thermal degradation in the GC inlet and column. Chemical derivatization is a common sample preparation technique used to overcome these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2][3]

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups.[1][4] This method involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and highly effective silylation reagent that readily reacts with a broad range of functional groups to produce volatile and stable TMS derivatives suitable for GC-MS analysis.[5]

This application note provides a detailed, step-by-step protocol for the silylation of this compound using MSTFA, followed by its analysis using GC-MS.

Experimental Protocol

Materials and Reagents

-

This compound standard

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine, anhydrous

-

Ethyl acetate, HPLC grade

-

Nitrogen gas, high purity

-

2 mL glass vials with PTFE-lined screw caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation and Derivatization

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or pyridine at a concentration of 1 mg/mL.

-

Drying: Pipette 100 µL of the standard solution into a 2 mL glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylation reagent.[6]

-

Derivatization Reaction:

-

Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

-

Add 100 µL of MSTFA to the vial.

-

Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

-

-

Reaction Incubation: Place the vial in a heating block or oven set at 70°C for 30 minutes to facilitate the derivatization reaction.

-

Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Split (10:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

Data Presentation

The following table summarizes the key quantitative parameters of the derivatization protocol.

| Parameter | Value |

| Sample Volume | 100 µL |

| Derivatization Reagent | MSTFA |

| Reagent Volume | 100 µL |

| Catalyst/Solvent | Anhydrous Pyridine |

| Catalyst/Solvent Volume | 50 µL |

| Reaction Temperature | 70°C |

| Reaction Time | 30 minutes |

| GC Injection Volume | 1 µL |

Visualizations

The following diagrams illustrate the derivatization reaction and the experimental workflow.

Caption: Silylation of this compound with MSTFA.

Caption: Workflow for the derivatization and analysis of this compound.

Conclusion

The described protocol provides a straightforward and effective method for the derivatization of this compound for GC-MS analysis. Silylation with MSTFA successfully converts the polar analyte into a volatile and thermally stable derivative, leading to improved chromatographic performance and reliable mass spectral data. This application note serves as a valuable resource for researchers and scientists requiring a robust analytical method for the quantification and identification of this and structurally similar amino alcohols. The provided experimental parameters and workflow can be readily adapted to specific laboratory settings and instrumentation.

References

- 1. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chromtech.com [chromtech.com]

- 4. gcms.cz [gcms.cz]

- 5. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. iris.unina.it [iris.unina.it]

Application Notes and Protocols: Optimal Reaction Conditions for Coupling "3-Amino-1,1-diethoxypropan-2-ol" with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the optimal reaction conditions for the coupling of "3-Amino-1,1-diethoxypropan-2-ol" with a variety of carboxylic acids. Due to the presence of a primary amine, a secondary hydroxyl group, and a protected aldehyde in the form of a diethyl acetal, careful consideration of the reaction conditions and the use of protecting groups is crucial for achieving high yields and purity of the desired N-acylated product. This guide outlines several common and effective amide coupling methodologies, including the use of carbodiimide reagents, phosphonium and uronium salt-based reagents, and the mixed anhydride method. Furthermore, strategies for the protection and deprotection of the hydroxyl group are discussed to prevent undesired O-acylation.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its trifunctional nature allows for diverse chemical modifications. The selective acylation of the primary amino group to form an amide bond is a common transformation that introduces a wide range of functionalities. This document aims to provide researchers with a comprehensive guide to performing this coupling reaction efficiently and selectively.

Key Considerations for Selective N-Acylation

The primary challenge in the acylation of this compound is the chemoselective reaction at the amino group in the presence of the hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group, allowing for a degree of inherent selectivity. However, under certain conditions, particularly with highly reactive acylating agents or in the presence of strong bases, O-acylation can occur as a competing side reaction. Therefore, the choice of coupling method and the potential need for a hydroxyl protecting group are critical considerations.

Recommended Coupling Methodologies

Several standard amide coupling methods can be successfully employed for the N-acylation of this compound. The choice of a specific method will depend on the nature of the carboxylic acid, the scale of the reaction, and the desired purity of the final product.

Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for amide bond formation. The reaction proceeds through the formation of a reactive O-acylisourea intermediate. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress side reactions and reduce racemization if the carboxylic acid is chiral.

Table 1: Typical Reaction Conditions for EDC/HOBt Coupling

| Parameter | Value |

| Carboxylic Acid | 1.0 equivalent |

| This compound | 1.0 - 1.2 equivalents |

| EDC | 1.1 - 1.5 equivalents |

| HOBt | 1.1 - 1.5 equivalents |

| Base (e.g., DIPEA, NMM) | 1.0 - 2.0 equivalents |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 70 - 90% |

Phosphonium and Uronium Salt-Based Coupling

Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered substrates.

Table 2: Typical Reaction Conditions for HATU Coupling

| Parameter | Value |

| Carboxylic Acid | 1.0 equivalent |

| This compound | 1.0 - 1.2 equivalents |

| HATU | 1.1 - 1.2 equivalents |

| Base (e.g., DIPEA, 2,4,6-Collidine) | 2.0 - 3.0 equivalents |

| Solvent | DMF or Acetonitrile (MeCN) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 6 hours |

| Typical Yield | 85 - 95% |

Mixed Anhydride Method

The mixed anhydride method is a classical and effective way to activate a carboxylic acid. It involves the reaction of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base to form a reactive mixed anhydride intermediate. This method is particularly useful for selective N-acylation of amino alcohols.[1]

Table 3: Typical Reaction Conditions for Mixed Anhydride Coupling

| Parameter | Value |

| Carboxylic Acid | 1.0 equivalent |

| N-Methylmorpholine (NMM) | 1.0 equivalent |

| Isobutyl Chloroformate | 1.0 equivalent |

| This compound | 1.0 - 1.2 equivalents |

| Solvent | Tetrahydrofuran (THF) or DCM |

| Temperature | -15 °C to Room Temperature |

| Reaction Time | 1 - 4 hours |

| Typical Yield | 75 - 85% |

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

-

To a solution of the carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.1 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for HATU Coupling

-

To a solution of the carboxylic acid (1.0 mmol), this compound (1.0 mmol), and HATU (1.1 mmol) in anhydrous DMF (10 mL) at 0 °C, add DIPEA (2.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous LiCl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Hydroxyl Group Protection Strategy

For highly reactive carboxylic acids (e.g., acyl chlorides) or when O-acylation is a significant side reaction, protection of the secondary hydroxyl group is recommended. A silyl protecting group, such as tert-butyldimethylsilyl (TBS), is a suitable choice due to its ease of introduction and removal under mild conditions.

Protection (TBS-Cl):

-

To a solution of this compound and imidazole in DMF, add TBS-Cl at 0 °C.

-

Stir at room temperature until the reaction is complete.

-

Work up and purify to obtain the O-TBS protected amino alcohol.

Deprotection (TBAF):

-

Treat the O-TBS protected amide with tetrabutylammonium fluoride (TBAF) in THF.

-

Stir at room temperature until deprotection is complete.

-

Work up and purify to yield the final N-acylated product.

Visualizing the Workflow

Diagram 1: General Workflow for Amide Coupling

References

Application Note: Purification of 3-Amino-1,1-diethoxypropan-2-ol from a Crude Reaction Mixture using Column Chromatography

Abstract

This application note details a robust protocol for the purification of 3-Amino-1,1-diethoxypropan-2-ol, a key intermediate in pharmaceutical synthesis, from a crude reaction mixture using silica gel column chromatography. The described methodology effectively separates the target compound from common impurities, yielding a final product of high purity. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development, including detailed experimental procedures, data presentation in tabular format, and workflow visualizations to ensure reproducible results.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. The presence of these impurities can adversely affect the yield and purity of subsequent reaction steps, making an efficient purification method essential. Column chromatography is a widely used technique for the separation and purification of organic compounds.[1][2] This application note outlines an optimized normal-phase column chromatography protocol for the purification of this compound.

Materials and Methods

Materials

-

Crude this compound reaction mixture

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Ammonium hydroxide (NH₄OH), ACS grade

-

Thin Layer Chromatography (TLC) plates, silica gel coated with fluorescent indicator (254 nm)

-

Potassium permanganate stain

-

Ninhydrin stain

Instrumentation

-

Glass chromatography column

-

Fraction collector

-

Rotary evaporator

-

NMR spectrometer

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol

A detailed, step-by-step protocol for the purification is provided below.

Preparation of the Crude Sample

-

Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to the solution to create a slurry.

-

Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method prevents band broadening and improves separation.

Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[1][3]

-

Prepare several developing chambers with different solvent systems of varying polarities (e.g., Hexane:EtOAc, DCM:MeOH).

-

Spot the crude mixture onto TLC plates.

-

Develop the plates in the prepared chambers.

-

Visualize the spots under UV light and by staining with potassium permanganate and ninhydrin.

-

The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[1]

Column Packing

-

Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight).

-

Pack the column with silica gel using the wet slurry method with the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles to allow for optimal separation.

Column Chromatography

-

Carefully load the prepared crude sample onto the top of the packed silica gel bed.

-

Begin elution with the starting mobile phase (e.g., 100% DCM).

-

Gradually increase the polarity of the mobile phase by incrementally adding methanol (e.g., from 0.5% to 5% MeOH in DCM). A small amount of ammonium hydroxide (e.g., 0.1-0.5%) can be added to the mobile phase to reduce tailing of the amine.

-

Collect fractions of a consistent volume using a fraction collector.

-

Monitor the separation by performing TLC analysis on the collected fractions.

-

Combine the fractions containing the pure product.

Product Isolation and Characterization